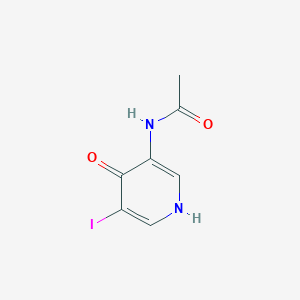
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide
Descripción general
Descripción
“N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7IN2O2 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” can be represented by the InChI stringInChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) . The Canonical SMILES string is CC(=O)NC1=CNC=C(C1=O)I . Physical And Chemical Properties Analysis
“N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” has a molecular weight of 278.05 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 277.95523 g/mol . The topological polar surface area is 58.2 Ų .Aplicaciones Científicas De Investigación
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides, a group of compounds related to N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, have been studied for their potential as antiallergic agents. For instance, the study by Menciu et al. (1999) found that certain compounds in this series exhibited significant potency against allergic reactions, outperforming known antiallergic compounds in some tests (Menciu et al., 1999).
Synthetic Chemistry Applications
The synthesis and chemical properties of similar acetamide derivatives have been explored in various studies. Hocker and Giesecke (2003) discussed the synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide, highlighting its role as an intermediate in organic synthesis (Hocker & Giesecke, 2003).
Antioxidant Activity
Chkirate et al. (2019) researched pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. This suggests potential applications of similar acetamides in oxidative stress-related conditions (Chkirate et al., 2019).
Conformational and Molecular Docking Studies
Asath et al. (2016) conducted a study on N-(5-aminopyridin-2-yl)acetamide, focusing on its conformational analysis and molecular docking studies. This type of research is crucial in drug design and understanding the molecular interactions of acetamide derivatives (Asath et al., 2016).
Advanced Oxidation Chemistry
The advanced oxidation chemistry of acetamide derivatives has been studied by Vogna et al. (2002), providing insights into the breakdown and transformation pathways of these compounds under oxidative conditions (Vogna et al., 2002).
Propiedades
IUPAC Name |
N-(5-iodo-4-oxo-1H-pyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDSDRITTDVSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC=C(C1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)
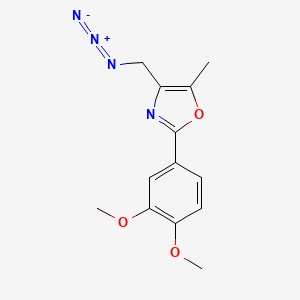

![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)
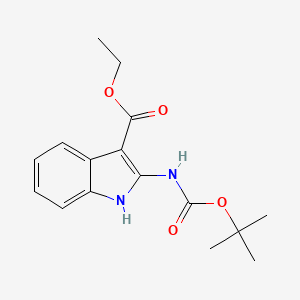

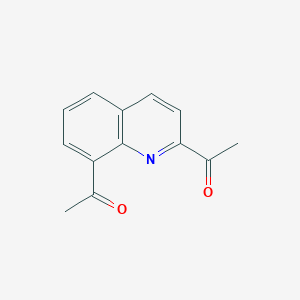


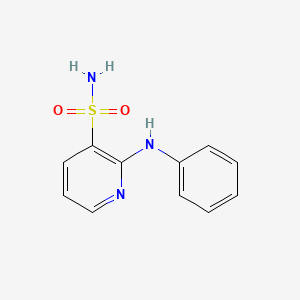
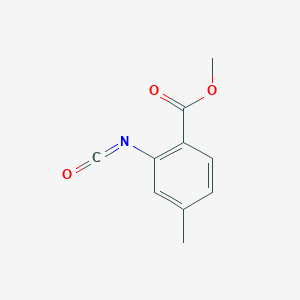
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)